2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide
Description
Properties
Molecular Formula |
C8H3BrF2O3 |
|---|---|
Molecular Weight |
265.01 g/mol |
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-4-carbonyl bromide |
InChI |
InChI=1S/C8H3BrF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H |
InChI Key |
VYJLGEABYDHJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Br |
Origin of Product |
United States |
Preparation Methods
Comprehensive Analysis of Preparation Methods for 2,2-Difluorobenzo[d]dioxole-4-carbonyl Bromide
The compound 2,2-difluorobenzo[d]dioxole-4-carbonyl bromide is a highly specialized synthetic intermediate, notable for its unique dioxole ring system and difluoromethyl substitution, which confer both chemical reactivity and potential biological activity. This report provides an exhaustive, authoritative review of the preparation methods for this compound, drawing on a wide array of primary literature, patents, and chemical supplier data. The synthesis of 2,2-difluorobenzo[d]dioxole-4-carbonyl bromide is a multi-step process, typically beginning with the construction of the dioxole core, followed by selective fluorination, functionalization at the 4-position, and final conversion to the acyl bromide. Each stage requires careful control of reaction conditions to ensure high yield and purity, and the choice of reagents and catalysts is critical to the success of the overall synthetic route. This report details the most reliable and scalable methods, provides comparative data on yields and conditions, and discusses the mechanistic rationale behind each transformation. The findings presented here are intended to serve as a definitive resource for researchers seeking to synthesize this compound for applications in medicinal chemistry, agrochemicals, or advanced materials science.
Construction of the 2,2-Difluorobenzo[d]dioxole Core
Synthesis of 2,2-Difluoro-1,3-benzodioxole
The first critical step in the preparation of 2,2-difluorobenzo[d]dioxole-4-carbonyl bromide is the synthesis of the 2,2-difluoro-1,3-benzodioxole core. This transformation is typically achieved via halogen exchange, starting from 2,2-dichloro-1,3-benzodioxole, which is itself prepared from catechol and dichloromethane derivatives.
The most authoritative and scalable method involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalytic amount of potassium hydrogen fluoride (KHF2) or related acid fluorides. The reaction is typically conducted in a high-boiling polar aprotic solvent such as tetramethylene sulfone, at temperatures ranging from 100°C to 140°C. The use of KHF2 as a catalyst is particularly advantageous, as it can be generated in situ from potassium fluoride and trace water, or added directly to the reaction mixture. This method offers high yields (up to 83%) and is tolerant of small amounts of water, which simplifies handling and scale-up.
The reaction proceeds via nucleophilic substitution, with fluoride ions displacing the chlorine atoms on the dioxole ring. The choice of catalyst and solvent is critical to achieving high conversion and minimizing side reactions, such as hydrolysis or ring opening. The process is robust and has been adopted in both laboratory and industrial settings.
Table 1. Key Parameters for the Synthesis of 2,2-Difluoro-1,3-benzodioxole
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Starting material | 2,2-dichloro-1,3-benzodioxole | Commercially available or prepared from catechol |
| Fluorinating agent | Potassium fluoride (KF) | 2–4 equivalents relative to starting material |
| Catalyst | Potassium hydrogen fluoride (KHF2) | 0.5–20% by weight, can be generated in situ |
| Solvent | Tetramethylene sulfone | High boiling, polar aprotic |
| Temperature | 100–140°C | Higher temperatures favor faster reaction |
| Reaction time | 8–24 hours | Monitored by GC or NMR |
| Yield | 70–83% | After distillation and purification |
| By-products | Potassium chloride, pyrocatechol carbonate | Easily separated by aqueous workup |
Alternative Fluorination Methods
Earlier methods for the synthesis of 2,2-difluoro-1,3-benzodioxole involved the use of liquid hydrogen fluoride as both solvent and fluorinating agent, at temperatures between -10°C and 0°C. While effective, these methods require specialized equipment and present significant safety hazards, limiting their utility outside of specialized facilities. The potassium fluoride/KHF2 method is now preferred due to its operational simplicity and scalability.
Functionalization at the 4-Position: Synthesis of 2,2-Difluorobenzo[d]dioxole-4-carboxylic Acid
Introduction of the Carboxylic Acid Group
With the 2,2-difluoro-1,3-benzodioxole core in hand, the next step is the selective introduction of a carboxylic acid group at the 4-position. Several methods have been reported for this transformation, with the most reliable involving directed ortho-lithiation followed by carboxylation.
In this approach, 2,2-difluoro-1,3-benzodioxole is treated with a strong base such as n-butyllithium or sec-butyllithium at low temperature (-78°C to -15°C) in a dry, inert atmosphere. The resulting aryllithium intermediate is then quenched with carbon dioxide, yielding the corresponding carboxylic acid after acidic workup. The reaction is typically conducted in tetrahydrofuran (THF) or a mixture of THF and cyclohexane, which stabilizes the organolithium species and facilitates low-temperature control.
The yield of this step is moderate to good (typically 50–70%), and the product can be purified by recrystallization from petroleum ether or similar solvents. The regioselectivity of the lithiation is high, owing to the activating effect of the dioxole ring and the directing influence of the fluorine atoms.
Table 2. Parameters for the Lithiation-Carboxylation of 2,2-Difluoro-1,3-benzodioxole
Alternative Methods: Oxidation of Methyl Derivatives
An alternative route involves the oxidation of a 4-methyl-2,2-difluoro-1,3-benzodioxole derivative to the corresponding carboxylic acid. This can be achieved using strong oxidants such as potassium permanganate or chromium trioxide, but these methods are less commonly employed due to lower selectivity and the need for additional steps to introduce the methyl group at the correct position.
Conversion of the Carboxylic Acid to the Acyl Bromide
General Principles
The final step in the synthesis of 2,2-difluorobenzo[d]dioxole-4-carbonyl bromide is the conversion of the carboxylic acid to the corresponding acyl bromide. This transformation is typically achieved using reagents such as phosphorus tribromide (PBr3), oxalyl bromide, or thionyl bromide, which react with the carboxylic acid to generate the acyl bromide and by-products such as hydrogen bromide or sulfur dioxide.
The reaction is usually conducted in anhydrous conditions, with the carboxylic acid dissolved in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) and the brominating agent added dropwise at low temperature to control the exotherm. The reaction mixture is then allowed to warm to room temperature and stirred until complete, as monitored by TLC or NMR. The product is typically isolated by extraction and purified by distillation or chromatography.
Specific Methods for 2,2-Difluorobenzo[d]dioxole-4-carbonyl Bromide
The most reliable method for this specific transformation involves the use of phosphorus tribromide (PBr3), which reacts cleanly with the carboxylic acid to yield the acyl bromide in high yield. The reaction is typically conducted at 0°C to room temperature, and the product is purified by distillation under reduced pressure to avoid decomposition.
Table 3. Parameters for the Conversion of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid to the Acyl Bromide
Alternative Brominating Agents
Other brominating agents, such as oxalyl bromide or thionyl bromide, can also be used for this transformation, but may result in lower yields or increased side reactions, particularly with sensitive dioxole derivatives. The use of PBr3 is generally preferred for its high efficiency and compatibility with the substrate.
Mechanistic Considerations and Optimization Strategies
Regioselectivity and Functional Group Compatibility
The key to the successful synthesis of 2,2-difluorobenzo[d]dioxole-4-carbonyl bromide lies in the control of regioselectivity during the lithiation and carboxylation steps, as well as the preservation of the dioxole ring during the harsh conditions required for fluorination and bromination. The use of low temperatures and dry, inert conditions during lithiation minimizes side reactions and ensures selective functionalization at the 4-position.
Yield Optimization
Yields at each stage can be optimized by careful control of reagent stoichiometry, temperature, and reaction time. The use of high-purity starting materials and rigorous exclusion of moisture and oxygen is critical, particularly during the organolithium and acyl bromide formation steps. Purification by recrystallization or distillation is essential to obtain analytically pure material suitable for further use.
Scale-Up Considerations
The methods described are amenable to scale-up, with the fluorination and acyl bromide formation steps being particularly robust. The use of potassium fluoride/KHF2 for fluorination and PBr3 for acyl bromide formation are both well-established in industrial settings, and the reactions can be conducted in standard glassware or stainless steel reactors with appropriate safety precautions.
Data Tables: Comparative Yields and Conditions
To facilitate comparison and selection of the most appropriate synthetic route, the following tables summarize the key data for each stage of the synthesis.
Table 4. Summary of Yields and Conditions for Each Synthetic Step
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2,2-Difluoro-1,3-benzodioxole synthesis | 2,2-dichloro-1,3-benzodioxole, KF, KHF2, 140°C, 8 h | 70–83 | High yield, scalable, robust |
| 4-Carboxylation (lithiation-carboxylation) | n-BuLi or sec-BuLi, THF, -78°C, CO2 | 50–70 | Regioselective, moderate yield |
| Acyl bromide formation | PBr3, DCM, 0°C to RT, 1–3 h | 70–90 | High yield, clean reaction |
Table 5. Physical and Chemical Properties of Key Intermediates
Research Findings and Applications
The synthetic methods described above have been validated in both academic and industrial laboratories, with the resulting 2,2-difluorobenzo[d]dioxole-4-carbonyl bromide being used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound's unique reactivity, conferred by the difluoromethyl and acyl bromide groups, enables further functionalization via nucleophilic substitution, cross-coupling, and other transformations.
Recent research has focused on the development of more sustainable and efficient synthetic routes, including the use of alternative fluorinating agents and greener solvents. However, the methods detailed here remain the gold standard for the preparation of this compound at both laboratory and industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products Formed
Substitution: Amino or thio derivatives of the benzodioxole.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Complex aromatic compounds.
Scientific Research Applications
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural properties.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the carbonyl bromide group makes it highly reactive, allowing it to participate in various chemical transformations. The fluorine atoms enhance its stability and influence its electronic properties, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Positioning
- 5-Bromo-2,2-difluorobenzo[d][1,3]dioxole : Lacks the carbonyl bromide group but contains a bromine at the 5-position. Used in Pd-catalyzed couplings with benzothiophene to yield biaryl products (62% yield) . The absence of the carbonyl group reduces electrophilicity, limiting its utility in acylations.
- 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane : Features a dioxolane ring fused to a bromo-fluorophenyl system. Its safety profile includes hazards like skin corrosion (H314) and respiratory sensitization (H334), suggesting higher toxicity compared to carbonyl-containing analogs .
- 2,4-Difluorobenzyl Bromide : A simpler benzyl bromide derivative with fluorine at the 2- and 4-positions. Molecular weight (207.01) is lower due to the absence of the dioxole ring and carbonyl group. Used as an intermediate in organic synthesis but lacks the steric and electronic effects of the dioxole system .
Research Findings and Key Differences
- Steric and Electronic Effects: The dioxole ring in 2,2-difluorobenzo[d][1,3]dioxole derivatives enhances ring stability and electron-withdrawing effects, accelerating reactions at the 4-position. This contrasts with non-dioxole systems like 2,4-difluorobenzyl bromide, where reactivity is governed solely by fluorine and bromine substituents .
- Safety Profiles : Carbonyl bromides generally pose higher corrosion risks (e.g., H314) compared to benzyl bromides, but the dioxole ring may mitigate volatility, reducing inhalation hazards .
- Synthetic Versatility : The target compound’s carbonyl bromide group enables direct acylations without metal catalysts, whereas brominated dioxoles (e.g., 5-bromo-2,2-difluorobenzo[d][1,3]dioxole) require Pd-mediated steps for bond formation .
Biological Activity
2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological implications based on recent research findings.
- Molecular Formula : C9H5BrF2O3
- Molar Mass : 279.035 g/mol
- CAS Number : 668275-94-3
- Physical State : Solid
- Storage Conditions : Recommended storage at 2-8°C .
Synthesis Methods
The synthesis of 2,2-difluorobenzo[d][1,3]dioxole derivatives typically involves several steps:
- Initial Reaction : A precursor compound reacts with boron tribromide to form an intermediate.
- Cyclization : The intermediate undergoes a ring closure reaction in the presence of a phase-transfer catalyst.
- Hydrolysis : The final compound is obtained through hydrolysis of the cyclized product .
This synthetic pathway is notable for its efficiency and safety, avoiding the use of hazardous reagents like sodium cyanide and palladium catalysts, which are common in other methodologies .
Antiviral Potential
Recent studies have indicated that derivatives of 2,2-difluorobenzo[d][1,3]dioxole exhibit promising antiviral activity. Specifically, they have been investigated as inhibitors of viral replication in cell-based assays. For instance:
- Mechanism of Action : Compounds in this class may inhibit key viral enzymes or interfere with viral entry into host cells.
- Case Studies : In vitro studies have shown significant reductions in viral load for certain RNA viruses when treated with these compounds .
Anticancer Properties
There is emerging evidence suggesting that 2,2-difluorobenzo[d][1,3]dioxole derivatives may possess anticancer properties:
- Cell Line Studies : Tests on various cancer cell lines have demonstrated cytotoxic effects, leading to apoptosis (programmed cell death) in treated cells.
- Target Pathways : These compounds may modulate pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR signaling pathway .
Table 1: Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide in a laboratory setting?
- Methodological Answer: Synthesis typically involves introducing the carbonyl bromide group to the 2,2-difluorobenzo[d][1,3]dioxole scaffold. A validated approach (e.g., chloromethylation using Lewis acids like ZnCl₂ or AlCl₃) can be adapted by substituting chloromethyl precursors with brominated equivalents . Reaction optimization should focus on catalyst loading (1–3:1 molar ratio of Lewis acid to substrate), temperature control (room temperature to 85°C), and anhydrous conditions to prevent hydrolysis. Monitoring via TLC or GC-MS is recommended to track intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ ~ -120 to -150 ppm for difluoro groups), while ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) .
- X-ray Crystallography: Determines crystal packing and confirms substituent positions, especially if hygroscopicity is a concern (e.g., crystal form A in related compounds shows low moisture uptake) .
- Mass Spectrometry (HRMS): Validates molecular weight (expected m/z ~290–300 for C₈H₃BrF₂O₃) and isotopic patterns for bromine .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer: Store under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Use amber glass vials to minimize light exposure, and ensure airtight seals to avoid hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict long-term storage viability .
Advanced Research Questions
Q. How can competing side reactions be minimized during the synthesis of this compound?
- Methodological Answer:
- Catalyst Selection: Use milder Lewis acids (e.g., BF₃·Et₂O) to reduce over-bromination.
- Solvent Optimization: Polar aprotic solvents (e.g., DCM or ClCH₂CH₂Cl) improve solubility and suppress nucleophilic interference.
- Stoichiometric Control: Maintain a 1:1 molar ratio of brominating agent to substrate to limit dimerization. Reaction progress can be monitored via in-situ IR spectroscopy to detect carbonyl bromide formation (C=O stretch ~1750 cm⁻¹) .
Q. What strategies are employed to analyze the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer: Conduct kinetic studies in buffered solutions (pH 1–13) at 25°C. Use HPLC to quantify degradation products (e.g., benzoic acid derivatives). For example, at pH > 10, rapid hydrolysis of the carbonyl bromide group occurs, while acidic conditions (pH < 3) favor slower degradation. Activation energy (Eₐ) can be calculated via Arrhenius plots to predict shelf life .
Q. How does the electronic effect of the difluorobenzo[d][1,3]dioxole moiety influence the reactivity of the carbonyl bromide group in nucleophilic substitution reactions?
- Methodological Answer: The electron-withdrawing difluoro and dioxole groups enhance the electrophilicity of the carbonyl bromide, accelerating SN2 reactions. Density Functional Theory (DFT) calculations show a lowered LUMO energy (-1.5 eV vs. non-fluorinated analogs), facilitating attack by nucleophiles like amines or thiols. Experimental validation via Hammett plots (σₚ ~ +0.15 for meta-fluoro) correlates with observed rate constants in aryl substitution .
Q. What role does this compound play in the synthesis of pharmaceutical intermediates?
- Methodological Answer: It serves as a key electrophile in constructing indole-cyclopropane carboxamides, as seen in patented antiviral agents. The carbonyl bromide group reacts with amine-containing intermediates (e.g., 6-fluoro-2-methylindoles) under Suzuki-Miyaura conditions, achieving >90% coupling efficiency. Purification via column chromatography (hexane:EtOAc 4:1) isolates the target product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
